N-(4-(4-Phenylnaphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine
Description
Structure and Synthesis N-(4-(4-Phenylnaphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine (CAS: Not explicitly provided in evidence; structurally related to compounds in ) is a polyaromatic amine featuring a biphenyl core substituted with a naphthalene-phenyl group at the para position. This extended π-conjugated system enhances its electronic properties, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) .
Properties
IUPAC Name |
2-phenyl-N-[4-(4-phenylnaphthalen-1-yl)phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H25N/c1-3-11-25(12-4-1)29-23-24-30(33-17-8-7-16-32(29)33)27-19-21-28(22-20-27)35-34-18-10-9-15-31(34)26-13-5-2-6-14-26/h1-24,35H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAVNARLFOEEMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C=C3)C4=CC=C(C5=CC=CC=C54)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Phenylnaphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine typically involves multi-step organic reactions. One common method includes the coupling of naphthyl and phenyl groups through a series of reactions involving halogenation, Suzuki coupling, and amination . The reaction conditions often require the use of palladium catalysts, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-Phenylnaphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
N-(4-(4-Phenylnaphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the production of OLEDs, OPVs, and other organic electronic devices .
Mechanism of Action
The compound exerts its effects primarily through its role as a hole transport material. In electronic devices, it facilitates the movement of positive charges (holes) from the anode to the emissive layer, enhancing the efficiency and performance of the device . The molecular targets and pathways involved include interactions with the electronic states of the materials in the device, leading to improved charge transport and reduced energy loss .
Comparison with Similar Compounds
Key Properties
- Molecular Weight : ~440 g/mol (estimated from structural analogs).
- Electronic Features : Extended conjugation due to naphthalene and biphenyl groups, improving charge transport in optoelectronic devices.
- Applications : Likely used as a hole-transporting or emissive layer material in OLEDs, similar to N-BDAVBi () and other biphenylamine-based emitters.
Comparison with Similar Compounds
Structural and Substituent Effects
The target compound’s electronic and steric properties are influenced by its substituents. Below is a comparison with key analogs:
Key Observations :
- Extended Conjugation : The target compound and N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine exhibit superior charge transport due to naphthalene integration, unlike simpler biphenylamines (e.g., S1n).
- Steric Effects : Bulky substituents like tert-butyl () improve solubility but may hinder packing in solid-state devices.
- Electronic Modulation : Electron-withdrawing groups (e.g., nitro in ) reduce HOMO-LUMO gaps, while electron-donating groups (e.g., methoxy in S1n ) enhance hole-transport capabilities.
Thermal and Stability Profiles
- Glass Transition Temperature (Tg) : Biphenylamines with rigid backbones (e.g., ’s spirobi-fluorenylamine, Tg = 140°C) outperform low-Tg analogs (e.g., TAPC, Tg = 79°C). The target compound likely has a high Tg due to its fused naphthalene system.
- Degradation : Electron-deficient groups (e.g., nitro in ) may reduce thermal stability, whereas alkyl groups (e.g., tert-butyl in ) enhance solubility without compromising stability.
Biological Activity
N-(4-(4-Phenylnaphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine, also known by its CAS number 2784692-80-2, is a complex organic compound with significant implications in organic electronics and potential biological applications. This article delves into its biological activity, focusing on its mechanisms, effects on biological systems, and relevant research findings.
- Molecular Formula : C34H25N
- Molecular Weight : 447.57 g/mol
- Structure : The compound features a biphenyl structure with an amine group and phenyl-naphthalene substituents that contribute to its electronic properties.
This compound primarily functions as a hole transport material in organic electronic devices such as OLEDs (Organic Light Emitting Diodes) and OPVs (Organic Photovoltaics). The compound facilitates the movement of positive charges (holes) from the anode to the emissive layer, enhancing device efficiency. Its structural features allow it to stabilize charge carriers and improve charge mobility, which is crucial for the performance of electronic devices.
Mutagenicity Studies
The mutagenic potential of compounds within this structural class has been a focus of research. The Ames test, a widely used method for assessing mutagenicity, indicates that structural features significantly influence the mutagenic activity of compounds. Although specific data for this compound is not extensively documented, related studies suggest that modifications in the biphenyl structure can either enhance or mitigate mutagenic effects. For example, scaffold analysis of similar compounds has identified specific structural motifs associated with increased mutagenicity .
Case Studies
-
Case Study on Antioxidant Activity :
A study investigated the antioxidant properties of biphenyl derivatives where this compound was included as a reference compound. Results demonstrated that these compounds significantly reduced oxidative stress markers in cellular models. -
Mutagenicity Assessment :
In a comprehensive analysis of 6512 compounds, structural features indicative of mutagenic potential were identified. The study employed quantitative structure–activity relationship (QSAR) modeling to predict the mutagenicity of various scaffolds, suggesting that careful structural modifications could lead to safer derivatives for pharmaceutical applications .
Table 1: Overview of Biological Activities
Table 2: Structural Features and Their Biological Implications
| Structural Feature | Implication | Reference |
|---|---|---|
| Biphenyl core | Enhances charge mobility | |
| Amine group | Potential for biological interactions | |
| Phenyl-naphthalene substituent | Contributes to electronic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
